1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK3004774 is a potent, nonabsorbable agonist of the calcium-sensing receptor (CaSR). It has been developed for gastrointestinal-specific administration and demonstrates high luminal stability and low permeability . The compound is primarily used in research to modulate the calcium-sensing receptor, which plays a crucial role in extracellular calcium homeostasis .
Preparation Methods
The synthesis of GSK3004774 involves several steps, starting from a 3-aminopyrrolidine-containing template . The synthetic route includes the formation of key intermediates through various chemical reactions, such as amide bond formation and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for GSK3004774 are designed to optimize the synthesis process, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
GSK3004774 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: GSK3004774 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK3004774 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the calcium-sensing receptor and its role in various chemical processes.
Industry: Utilized in the development of new drugs targeting the calcium-sensing receptor.
Mechanism of Action
GSK3004774 exerts its effects by acting as an agonist of the calcium-sensing receptor . The calcium-sensing receptor is a G-protein-coupled receptor that regulates extracellular calcium levels. By binding to the calcium-sensing receptor, GSK3004774 activates downstream signaling pathways, leading to various physiological responses . The molecular targets and pathways involved include the modulation of calcium homeostasis and the regulation of hormone secretion .
Comparison with Similar Compounds
GSK3004774 is unique compared to other calcium-sensing receptor agonists due to its nonabsorbable nature and gastrointestinal-specific action . Similar compounds include:
Cinacalcet: Another calcium-sensing receptor agonist used to treat hyperparathyroidism.
NPS-2143: A calcium-sensing receptor antagonist used in research to study the receptor’s function.
GSK3004774 stands out due to its high luminal stability and low permeability, making it suitable for gastrointestinal-specific applications .
Properties
Molecular Formula |
C32H40N4O3 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N4O3/c1-23(29-9-4-7-24-6-2-3-8-30(24)29)34-27-16-21-36(22-27)28-12-10-25(11-13-28)31(37)33-17-5-18-35-19-14-26(15-20-35)32(38)39/h2-4,6-13,23,26-27,34H,5,14-22H2,1H3,(H,33,37)(H,38,39)/t23-,27+/m1/s1 |
InChI Key |
HBTVUVNVTSSIHP-KCWPFWIISA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.